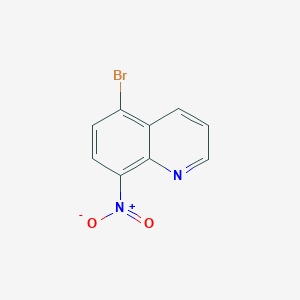

5-Bromo-8-nitroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELNBLNDYLAJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342426 | |

| Record name | 5-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176967-80-9 | |

| Record name | 5-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 5 Bromo 8 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the nitro group significantly activates the quinoline (B57606) ring system towards nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) a principal mode of reactivity. This activation facilitates the displacement of the bromine atom at the 5-position by a range of nucleophiles.

While less common than reactions with N- or O-based nucleophiles, the displacement of the bromine in bromo-nitroquinoline systems by carbon-based nucleophiles is a known transformation. For instance, related compounds like 3-bromo-8-nitroquinoline (B189542) undergo nucleophilic substitution with reagents such as potassium cyanide. smolecule.com Similarly, 6-nitroquinoline (B147349) reacts with potassium cyanide, where the cyanide ion acts as the nucleophile to substitute a hydrogen atom activated by the nitro group. rsc.org These examples suggest that 5-Bromo-8-nitroquinoline is a viable substrate for SNAr reactions with carbon nucleophiles like cyanide, which would yield 5-cyano-8-nitroquinoline. Such reactions typically proceed by the addition of the nucleophile to the aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the bromide leaving group to restore aromaticity.

The reaction of this compound with nitrogen-based nucleophiles is a well-documented and efficient method for creating new carbon-nitrogen bonds. The electron-deficient nature of the C5 position, induced by the C8 nitro group, readily allows for attack by primary and secondary amines.

Cyclic amines, in particular, have been shown to be effective nucleophiles in this context. For example, the reaction of 6-bromo-5-nitroquinoline (B1267105) with morpholine (B109124) or piperazine (B1678402) under microwave-assisted SNAr conditions results in high yields of the corresponding 6-amino-substituted quinolines. semanticscholar.org A study involving 3,6,8-tribromo-5-nitroquinoline demonstrated that the bromine atoms at the C6 and C8 positions, activated by the C5-nitro group, could be selectively substituted by morpholine and piperazine via SNAr reactions. researchgate.net

A specific application involving this compound is its reaction with morpholine. This transformation can be categorized as a Buchwald-Hartwig coupling, a type of transition-metal-catalyzed C-N bond formation, but it also highlights the inherent reactivity of the substrate towards amination. In one synthetic procedure, the reaction of this compound with morpholine yielded 4-(8-nitroquinolin-5-yl)morpholine in a 68% yield. nih.gov These reactions underscore the utility of this compound as a scaffold for introducing diverse amine functionalities, which is a common strategy in the development of biologically active molecules. wiley.com

The feasibility and high efficiency of SNAr reactions on this compound are directly attributable to the potent activating effect of the nitro (-NO2) group. semanticscholar.org The nitro group is strongly electron-withdrawing, functioning through both inductive (-I) and resonance (-R) effects. This electronic pull significantly reduces the electron density of the quinoline ring, particularly at the positions ortho and para to it. byjus.commasterorganicchemistry.com

In the case of this compound, the bromine atom is para to the nitro group. The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition : The nucleophile attacks the electron-deficient carbon atom bonded to the bromine (C5), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

Stabilization and Elimination : The negative charge of this intermediate is effectively delocalized and stabilized by the electron-withdrawing nitro group through resonance. byjus.com The resonance structures show the negative charge being shared by the ortho and para positions relative to the site of attack, including the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the first, rate-determining step. masterorganicchemistry.com Subsequently, the aromaticity is restored by the expulsion of the bromide ion, which is a good leaving group.

The position of the nitro group is crucial; its presence para (or ortho) to the leaving group allows for direct resonance stabilization of the anionic intermediate, making the reaction much faster than if it were in a meta position. byjus.comnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond its participation in SNAr reactions, this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which provide powerful methods for forming carbon-carbon and carbon-nitrogen bonds. The carbon-bromine bond at the C5 position is a key reactive site for these transformations.

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. wikipedia.org this compound serves as the organohalide partner in these reactions. It has been successfully coupled with various arylboronic acids to synthesize 5-aryl-8-nitroquinoline derivatives. nih.govresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. wikipedia.org

Transmetalation : The organic group from the boronic acid (in the form of a boronate complex, generated by a base) is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated as the final product (the 5-aryl-8-nitroquinoline), regenerating the Pd(0) catalyst. wikipedia.org

This reaction has been applied in the synthesis of libraries of chemical compounds, where the aryl group at the 5-position is varied to explore structure-activity relationships. nih.govresearchgate.net

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base. This compound is an effective substrate for this transformation, allowing for the introduction of a wide array of amine substituents at the 5-position. nih.govresearchgate.net

The catalytic cycle is analogous to the Suzuki coupling and involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the 5-amino-8-nitroquinoline product and regenerate the catalyst. wikipedia.orgwuxiapptec.com

This method has been used to synthesize various 5-amino-substituted quinolines, including those derived from secondary anilines and other complex amines. researchgate.netias.ac.in The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be fine-tuned to accommodate a broad range of amine coupling partners, making it a highly modular and powerful tool in synthetic chemistry. wuxiapptec.com

Sonogashira Cross-Coupling for Carbon-Carbon Bond Formation (Alkynes)

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. wikipedia.orgjk-sci.com In the context of this compound, this reaction provides a direct route to the synthesis of 5-alkynyl-8-nitroquinolines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. jk-sci.comlibretexts.orgorganic-chemistry.org

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. wikipedia.org Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the 5-alkynyl-8-nitroquinoline product and regenerates the palladium(0) catalyst. acs.org

Research has demonstrated the application of Sonogashira coupling to various haloquinolines, highlighting its utility in constructing complex molecular architectures. nih.gov While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in the provided search results, the reaction is generally applicable to aryl bromides and tolerates a variety of functional groups, including the nitro group. jk-sci.comnih.gov The reaction conditions, such as the choice of palladium catalyst, ligand, copper source, base, and solvent, can be optimized to achieve high yields.

General Catalytic Systems and Ligand Design in Cross-Coupling of Haloquinolines

The success of cross-coupling reactions involving haloquinolines, including Sonogashira, Suzuki, and Buchwald-Hartwig reactions, is highly dependent on the catalytic system employed. nih.govthieme-connect.com Palladium-based catalysts are the most common, often in combination with specific ligands that enhance their activity and stability. sigmaaldrich.com

Catalytic Systems:

Palladium Catalysts: A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. jk-sci.comsigmaaldrich.com The choice of catalyst can influence reaction efficiency.

Nickel Catalysts: Nickel-based catalysts have also been employed for the cross-coupling of haloquinolines, sometimes offering a more cost-effective alternative to palladium. sigmaaldrich.comnih.gov

Copper Co-catalysts: In Sonogashira couplings, copper(I) salts like CuI are crucial for the formation of the copper acetylide intermediate. jk-sci.com

Ligand Design:

The design of the ligand coordinated to the metal center is critical for modulating the catalyst's reactivity, stability, and selectivity. chemistryworld.com

Phosphine (B1218219) Ligands: Buchwald's S-Phos and other bulky, electron-rich phosphine ligands have shown significant advantages in the Suzuki-Miyaura cross-coupling of aryl bromides. researchgate.net These ligands promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle. acs.org

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as effective alternatives to phosphines. libretexts.org They form stable complexes with palladium and can facilitate cross-coupling reactions, including copper-free Sonogashira couplings. libretexts.org

Quinoline-Based Ligands: Interestingly, quinoline-based ligands themselves have been developed and found to be effective in certain palladium-catalyzed C-H activation reactions. nih.gov The electronic and steric properties of these ligands can be tuned by introducing substituents on the quinoline ring. nih.gov

The development of new and improved catalytic systems and ligands continues to expand the scope and efficiency of cross-coupling reactions for haloquinolines.

Reduction Reactions of the Nitro Group

The nitro group at the 8-position of this compound is readily reduced to an amino group, yielding 5-bromo-8-aminoquinoline. smolecule.com This transformation is a key step in the synthesis of many functionalized quinoline derivatives, as the resulting amino group is a versatile handle for further chemical modifications. orgsyn.org

Catalytic Hydrogenation for the Formation of Aminoquinolines

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. acs.org

Catalysts and Conditions:

Palladium on Carbon (Pd/C): This is a commonly used catalyst for the hydrogenation of nitro groups. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol. nih.govvulcanchem.com

Raney Nickel: Raney nickel is another effective catalyst for this transformation. acs.org

Cobalt-based Catalysts: A granular cobalt-based catalyst, prepared in situ from Co(OAc)₂·4H₂O and zinc powder, has been shown to effectively hydrogenate quinoline derivatives. thieme-connect.com

The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields of the desired aminoquinoline.

Chemical Reduction Methods (e.g., Sodium Dithionite (B78146), Stannous Chloride)

In addition to catalytic hydrogenation, several chemical reducing agents can be used to convert the nitro group to an amine.

Sodium Dithionite (Na₂S₂O₄): Sodium dithionite is a mild and effective reducing agent for nitroarenes. nih.govunimi.it The reaction is often performed in an aqueous or mixed aqueous-organic solvent system. unimi.itrsc.org It has been successfully used for the reduction of various nitro compounds, including nitroquinolines. nih.govunimi.it

Stannous Chloride (SnCl₂): Stannous chloride in the presence of a strong acid like hydrochloric acid is a classical method for the reduction of aromatic nitro compounds. nih.gov This method has been applied to the reduction of nitroquinoline derivatives. researchgate.net

The choice of reducing agent may depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Subsequent Functionalizations of the Amino Group (e.g., N-alkylation, N-acylation, Diazotization)

The 8-amino group of 5-bromo-8-aminoquinoline is a nucleophilic center that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. orgsyn.org

N-alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. smolecule.com For instance, reaction with cyclobutyl halides can introduce a cyclobutyl group. smolecule.com This reaction is often carried out in the presence of a base to neutralize the acid formed.

N-acylation: Acylation of the amino group with acyl chlorides or anhydrides yields the corresponding amides. rsc.org This reaction is a common strategy for introducing various substituents and has been used to prepare a wide range of N-acyl-8-aminoquinoline derivatives. rsc.orgmdpi.com

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). vulcanchem.com This diazonium salt is a versatile intermediate that can be transformed into a variety of other functional groups, such as hydroxyl, cyano, or halo groups, through Sandmeyer or related reactions. vulcanchem.com

Other Significant Chemical Transformations

Beyond the primary reactions of the bromo and nitro groups, this compound and its derivatives can participate in other significant chemical transformations.

Nucleophilic Aromatic Substitution: The bromine atom at the 5-position can be susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nitro group. Nucleophiles such as amines or alkoxides can potentially displace the bromide.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. This compound can be coupled with various amines to introduce amino substituents at the 5-position. nih.gov

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide, can also be applied to this compound to form a new carbon-carbon bond at the 5-position. nih.gova2bchem.com This allows for the introduction of aryl or vinyl groups.

These additional transformations further highlight the versatility of this compound as a building block in organic synthesis.

Grignard Reactions on Halogenated Quinoline Scaffolds

The formation of Grignard reagents from aryl halides is a cornerstone of organic synthesis, providing a powerful nucleophilic carbon source. In principle, the bromine atom at the C5 position of this compound could react with magnesium metal to form the corresponding Grignard reagent, 5-(magnesiobromo)-8-nitroquinoline. However, the practical application of this reaction is severely hampered by the presence of the nitro group.

Grignard reagents are potent bases and nucleophiles. The nitro group (—NO₂) is strongly electron-withdrawing and contains electrophilic centers. Consequently, any Grignard reagent formed in situ would readily react with the nitro group of another this compound molecule. This intramolecular or intermolecular incompatibility prevents the successful synthesis and subsequent utilization of the Grignard reagent. The acidic alpha-protons adjacent to the nitro group could also be deprotonated by the highly basic Grignard reagent.

While haloaromatics are generally suitable precursors for Grignard reagents, functional group tolerance is a critical limitation. orgsyn.org The presence of acidic protons (like those in alcohols or carboxylic acids) or electrophilic functional groups (such as esters, ketones, or nitro groups) on the same molecule typically leads to the failure of Grignard reagent formation. sigmaaldrich.com

Alternative organometallic strategies are often employed for such functionalized scaffolds. For instance, metal-halogen exchange reactions using organolithium reagents at very low temperatures can sometimes be more successful as they can proceed faster than the reaction with the sensitive functional group. Although this compound is noted as an intermediate for synthesizing aminated derivatives through metalation reactions, specific protocols for its direct conversion to a stable organometallic nucleophile are not prominently documented due to the inherent reactivity of the nitro group.

| Reaction Type | Applicability to this compound | Challenges and Considerations | Potential Alternatives |

|---|---|---|---|

| Grignard Reaction (with Mg) | Generally not feasible | The highly nucleophilic Grignard reagent would react with the electrophilic nitro group, preventing its formation. | Metal-halogen exchange (e.g., with n-BuLi) at low temperatures. |

| Organolithium Formation | Potentially feasible under specific conditions | Requires very low temperatures (e.g., -78°C or lower) to favor halogen exchange over reaction with the nitro group. | Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). |

Electrophilic Substitution on Functionalized Quinoline Derivatives

Further electrophilic aromatic substitution on the this compound ring is a challenging prospect due to the powerful deactivating effects of the existing substituents. The quinoline system itself is electron-deficient, and under the strongly acidic conditions typical for electrophilic substitution, the ring nitrogen becomes protonated, further increasing its electron-withdrawing nature.

The two substituents on the carbocyclic ring exert strong deactivating effects:

8-Nitro Group: This is a powerful deactivating group, withdrawing electron density through both resonance and inductive effects. It directs incoming electrophiles to the meta positions (C5 and C7).

5-Bromo Group: This group is deactivating via its inductive effect but is considered an ortho-, para- director due to its lone pairs participating in resonance. It directs incoming electrophiles to the C6 (ortho) and C7 (a pseudo-para) positions.

Considering these combined effects, the entire aromatic system is significantly deactivated. Any potential electrophilic attack would preferentially occur on the carbocyclic ring rather than the highly deactivated pyridinium (B92312) ring. The directing effects of both the nitro and bromo groups converge on positions C6 and C7. However, the C7 position is ortho to the powerful electron-withdrawing nitro group, making it particularly deactivated. Therefore, the C6 position is the most probable, albeit difficult, site for a subsequent electrophilic substitution reaction.

Experimental evidence from related systems supports this analysis. For example, the nitration of 6-bromoquinoline (B19933) predominantly yields 6-bromo-5-nitroquinoline, demonstrating the preference for substitution at the C5 position on a deactivated ring. nih.gov Similarly, the nitration of 6,8-dibromoquinoline (B11842131) results in the formation of 6,8-dibromo-5-nitroquinoline. nih.gov These examples underscore the inherent regiochemical preferences of the quinoline ring, but also highlight that forcing conditions would be necessary to introduce a new electrophile onto the already heavily substituted and deactivated this compound scaffold, with low yields being a likely outcome.

| Electrophilic Reaction | Reagents | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-6,8-dinitroquinoline | The C6 position is the least deactivated site on the carbocyclic ring, being ortho to the bromo group and meta to the nitro group. Reaction requires harsh conditions. |

| Halogenation (e.g., Bromination) | Br₂/FeBr₃ | 5,6-Dibromo-8-nitroquinoline | Similar to nitration, the electrophile is directed to the C6 position. The deactivation of the ring makes the reaction challenging. |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid | The reaction is directed to C6. The reaction is often reversible and requires high temperatures. |

Applications of 5 Bromo 8 Nitroquinoline in Advanced Organic Synthesis

Role as a Versatile Building Block for the Synthesis of Complex Molecules

5-Bromo-8-nitroquinoline's utility as a versatile building block stems from the distinct reactivity of its functional groups. The presence of the bromine atom at the 5-position and a nitro group at the 8-position on the quinoline (B57606) ring system allows for selective chemical modifications. orgsyn.org The bromo group is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, amine, or alkynyl substituents. nih.gov

Furthermore, the nitro group at the 8-position can be readily reduced to an amino group, which is one of the most versatile functional groups in organic synthesis. orgsyn.org This resulting aromatic amine can undergo a plethora of reactions, including N-alkylation, N-acylation, and diazotization. orgsyn.org The strategic placement of these functional groups allows for the synthesis of complex, poly-functionalized quinoline derivatives with tailored properties for various applications. rsc.orga2bchem.com

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The structural motif of this compound is a key component in the synthesis of numerous pharmaceutical intermediates and lead compounds, highlighting its importance in medicinal chemistry.

Development of Glyoxalase 1 (GLO1) Inhibitors

Glyoxalase 1 (GLO1) is a zinc-dependent enzyme that has been identified as a potential therapeutic target for conditions like anxiety and depression. nih.gov In the quest for potent GLO1 inhibitors, this compound has served as a crucial starting material. nih.gov Researchers have utilized this compound to synthesize a series of disubstituted sulfonamide quinoline derivatives. nih.gov The synthetic strategy involves the selective nitration of 5-bromoquinoline (B189535) at the 8-position to yield this compound. nih.gov This intermediate then undergoes Suzuki or Buchwald-Hartwig coupling reactions to introduce various substituents at the 5-position. nih.gov Subsequent reduction of the nitro group to an amine, followed by coupling with methylsulfonyl chloride, yields the target GLO1 inhibitors. nih.gov This approach has led to the discovery of compounds with improved inhibitory activity compared to the initial lead fragment. nih.gov

| Compound Type | Synthetic Strategy | Key Intermediate |

| Glyoxalase 1 (GLO1) Inhibitors | Selective nitration, Suzuki/Buchwald-Hartwig coupling, reduction, sulfonylation | This compound |

Precursors for Antiproliferative and Anticancer Agents

Quinoline derivatives have long been investigated for their potential as anticancer agents. arabjchem.org The introduction of bromo and nitro groups onto the quinoline scaffold has been shown to enhance antiproliferative activity. nih.gov Specifically, 6,8-dibromo-5-nitroquinoline, a related derivative, has demonstrated significant inhibitory activity against various cancer cell lines, including C6, HT29, and HeLa cells. nih.gov The presence of the nitro group is believed to reduce the electron density of the quinoline ring, facilitating reactions with nucleophiles and enhancing single-electron transfer processes, which can contribute to cytotoxic effects. nih.gov

Research has shown that 6-bromo-5-nitroquinoline (B1267105) can be converted into 6-piperazinyl and 6-morpholinyl quinolines, which exhibit strong antiproliferative and apoptotic effects with low cytotoxicity. nih.gov This highlights the role of nitrated bromoquinolines as precursors for potent anticancer agents. nih.gov

Scaffolds for Antikinetoplastid and Other Biologically Active Derivatives

Kinetoplastids are a group of flagellated protozoa that includes the causative agents of several human diseases. Nitroaromatic compounds have shown promise as antikinetoplastid agents due to their bioactivation by parasitic nitroreductases (NTRs). nih.gov The 8-nitroquinoline (B147351) scaffold has been a focus of research in this area. nih.govdntb.gov.ua Pharmacomodulation studies on the 8-nitroquinolin-2(1H)-one pharmacophore have led to the synthesis of potent and selective antitrypanosomal derivatives. nih.govresearchgate.net For instance, a 6-bromo-substituted derivative displayed impressive activity against Trypanosoma brucei brucei and Trypanosoma cruzi. nih.gov These findings underscore the importance of the bromo-nitroquinoline scaffold in the development of new treatments for kinetoplastid infections.

| Target Organism | Scaffold | Key Derivative |

| Trypanosoma brucei brucei | 8-nitroquinolin-2(1H)-one | 6-bromo-substituted derivative |

| Trypanosoma cruzi | 8-nitroquinolin-2(1H)-one | 6-bromo-substituted derivative |

Synthesis of Amino Analogues with Pharmacological Interest (e.g., Nitroxoline (B368727) Analogues)

Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-known antimicrobial agent that has also been investigated for its anticancer properties. researchgate.net The synthesis of novel nitroxoline analogues is an active area of research aimed at developing more potent and selective therapeutic agents. researchgate.netrsc.org this compound can serve as a precursor for such analogues. For example, palladium-catalyzed coupling reactions of 8-bromo-5-nitroquinoline (B144396) with organoboron reagents can be used to introduce various heteroaryl groups at the 8-position, leading to a diverse range of nitroxoline analogues with potential biological activity. rsc.orgnih.gov

Contributions to the Synthesis of Agrochemicals and Dyes

Beyond its pharmaceutical applications, this compound and its derivatives are also valuable in the synthesis of agrochemicals and dyes. The reactive nature of the bromo and nitro groups allows for the creation of a wide array of structures with potential use in crop protection and coloration. a2bchem.com For instance, substitution reactions on the quinoline ring can lead to halogenated or sulfonylated derivatives that are useful in the development of new agrochemicals. The vibrant color properties of many quinoline derivatives also make them attractive for use in the production of dyes and pigments.

Potential Applications in Advanced Materials Science (e.g., Organic Semiconductors, OLEDs)

The unique electronic properties of the quinoline scaffold have positioned its derivatives as promising candidates for applications in advanced materials science. While direct research on this compound in organic semiconductors and Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available scientific literature, the broader family of quinoline compounds has demonstrated significant potential in this field. The exploration of related structures provides insight into the possible, yet currently underexplored, capabilities of this compound.

The core structure of quinoline is known for its high electroluminescence efficiency, and it can be readily modified, making it a versatile building block for optoelectronic materials. mdpi.com Researchers have successfully synthesized and investigated numerous quinoline derivatives for their use in OLEDs and other electronic devices. mdpi.combohrium.com

A notable analogue, 5-Bromo-8-nitroisoquinoline (B189721), which is an isomer of this compound, has been identified as a promising material for the development of organic semiconductors and OLEDs due to its distinct electronic characteristics. chemimpex.com This suggests that the arrangement of the nitrogen atom within the bicyclic system, along with the bromo and nitro substituents, plays a crucial role in defining the material's electronic behavior and potential for such applications.

Further illustrating the potential of the quinoline framework, various other derivatives have been successfully integrated into electronic devices:

5,7-dibromo-8-hydroxyquinoline has been utilized as a fluorescent material in the production of an OLED device. researchgate.net

Derivatives such as 2,4-difluorenylquinoline and 2,4-dicarbazolylquinoline have been synthesized and shown to be promising candidates for organic light-emitting devices. bohrium.com

Phenylanthracene-substituted indenoquinoline derivatives have been designed as blue fluorescent materials for OLEDs. nih.gov

Benzo[q]quinoline derivatives have also been synthesized and used as emitting materials in OLEDs. tandfonline.com

Pyrazoloquinoline derivatives have been investigated for their optical and thermal properties with applications in OLED design. mdpi.com

These examples underscore the vast potential of the quinoline chemical space in materials science. The specific electronic and photophysical properties imparted by the bromo and nitro groups on the this compound backbone remain a subject for future investigation to determine its specific utility in organic semiconductors and OLEDs.

Medicinal Chemistry and Biological Activity of 5 Bromo 8 Nitroquinoline Derivatives

Design and Synthesis of Novel Pharmacophores Based on the Quinoline (B57606) Scaffold

The quinoline ring system is considered a "privileged structure" in drug design due to its ability to bind to various biological targets. researchgate.net The synthesis of novel pharmacophores often begins with the functionalization of the quinoline core. nih.gov 5-Bromo-8-nitroquinoline serves as a versatile starting material for creating diverse molecular architectures. nih.gov

A common synthetic strategy involves the selective nitration of 5-bromoquinoline (B189535) at the 8-position to yield this compound. nih.gov This intermediate can then undergo various coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce aryl or amine substituents at the 5-position. nih.gov The nitro group at the 8-position can be reduced to an amino group, which can then be further modified, for example, by coupling with sulfonyl chlorides to form sulfonamides. nih.gov

Another approach involves the use of multi-component reactions (MCRs), such as the Ugi four-component condensation, to construct complex hybrid molecules in a single step. bohrium.com For instance, quinoline-3-amine, pyrazine-2-carboxylic acid, various aldehydes, and isocyanides can be reacted to generate a library of quinoline-pyrazine carboxamide derivatives. bohrium.com This method allows for the rapid generation of diverse scaffolds for biological screening. bohrium.com

The design of these novel pharmacophores is often guided by computational methods and established pharmacophoric features of known drugs. For example, hybrid molecules can be designed based on the structures of existing anticancer agents like camptothecin (B557342) and doxorubicin, incorporating principles of rigidification and lipophilicity. nih.gov The synthesis of such compounds may involve the creation of both rigid and non-rigid pharmacophore modes to explore different conformational spaces. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by systematically modifying their chemical structure. researchgate.net For quinoline derivatives, the nature and position of substituents significantly influence their pharmacological effects. rsc.orgnih.gov

SAR studies on various quinoline-based compounds have revealed several key trends:

Halogenation: The presence of a halogen atom, such as bromine at the C-6 position, can be essential for improving the activity of certain quinoline derivatives. rsc.org

Electron-donating vs. Electron-withdrawing Groups: In some instances, electron-donating groups like a methoxy (B1213986) group at the C-2 position enhance antimalarial activity, while electron-withdrawing groups like chlorine at the same position lead to a loss of activity. rsc.org

Lipophilicity: Factors such as lipophilicity can significantly affect the antiproliferative properties of quinoline derivatives. bohrium.com

Linker Moiety: The type of linker, such as a urea (B33335) linker, can enhance the activity of certain compounds against cancer cell lines. bohrium.com

In the context of this compound derivatives, SAR studies have shown that the introduction of a nitro group at the C-5 position of a quinoline ring can amplify antiproliferative effects. nih.gov For example, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against several cancer cell lines, whereas its precursor, 6,8-dibromoquinoline (B11842131), showed no such activity. nih.govwiley.com This highlights the synergistic effect of bromine and nitro substitutions on the quinoline scaffold in enhancing anticancer potency. nih.gov

Investigation of Specific Biological Targets and Molecular Pathways

Derivatives of this compound have been investigated for their interaction with various biological targets and their impact on molecular pathways implicated in disease. A primary area of focus has been in cancer therapy, where these compounds have been shown to target key enzymes and signaling pathways.

One of the significant targets identified for quinoline derivatives is human topoisomerase I , a critical enzyme involved in DNA replication and repair. nih.govwiley.com Inhibition of this enzyme can lead to DNA damage and ultimately cell death in cancer cells. Several bromo- and cyano-substituted 8-hydroxyquinoline (B1678124) derivatives have demonstrated the ability to inhibit recombinant human DNA topoisomerase I. nih.govwiley.com

Another important target is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that plays a pivotal role in cell growth and proliferation in many cancers. rsc.org Novel quinoline-oxadiazole hybrids have been designed to act as multi-target agents by inhibiting both EGFR and microbial DNA gyrase. rsc.org

The RAF kinases , which are part of the MAPK signaling pathway, are also key targets for cancer therapy. bohrium.com Quinoline-based compounds have been studied for their ability to inhibit various RAF kinase isoforms, including B-RAF and C-RAF. bohrium.com

Furthermore, some quinoline derivatives have been found to induce apoptosis in cancer cells, a programmed cell death pathway. nih.gov The introduction of nitro substitutions has been shown to enhance this apoptotic activity. The mechanism of action can involve the release of cytochrome C and an increase in reactive oxygen species (ROS) levels within cancer cells. nih.gov

Apoptosis Induction and Cytotoxicity Profiles in Various Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic activity and the ability to induce apoptosis in a variety of cancer cell lines. nih.govnih.gov These findings underscore their potential as anticancer agents.

For instance, 6-bromo-5-nitroquinoline (B1267105) has shown potent antiproliferative activity against human cervical cancer (HeLa), human colorectal adenocarcinoma (HT29), and rat glioblastoma (C6) cell lines. nih.gov This compound was found to induce apoptosis, suggesting a mechanism for its anticancer effect. nih.gov Similarly, 6,8-dibromo-5-nitroquinoline exhibited remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines with low IC50 values of 50.0, 26.2, and 24.1 μM, respectively. nih.govwiley.com

Other functionalized quinoline derivatives have also shown promising results. For example, some 5-bromo-6,8-dimethoxy-quinoline derivatives displayed excellent cytotoxicity against HT29, A549 (lung cancer), Hep3B (hepatocellular carcinoma), HeLa, and MCF-7 (breast cancer) cell lines. neuroquantology.com In another study, novel quinoline-oxadiazole derivatives exhibited considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 0.137–0.332 μg/mL and 0.164–0.583 μg/mL, respectively. rsc.org

The induction of apoptosis by these compounds has been confirmed through various assays, including DNA laddering, which is a hallmark of apoptotic cell death. nih.govwiley.com The ability of these derivatives to selectively induce apoptosis in cancer cells while showing lower cytotoxicity to normal cells is a key area of ongoing research. nih.gov

Table 1: Cytotoxicity of Selected Quinoline Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 50.0 |

| HT29 (Human Colorectal Adenocarcinoma) | 26.2 | |

| HeLa (Human Cervical Cancer) | 24.1 | |

| Nitroquinoline fused arylhydrazones | A549 (Non-small cell human lung cancer) | 15.3-15.8 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme Inhibition Studies (e.g., Human Topoisomerase I)

A significant mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of crucial cellular enzymes, particularly human topoisomerase I. nih.govwiley.com This enzyme plays a vital role in relieving torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death.

Several studies have highlighted the potent inhibitory effects of bromo-substituted quinoline derivatives on human topoisomerase I. For example, 5,7-dibromo-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline have been identified as inhibitors of this enzyme. nih.govwiley.com In one study, specific brominated methoxyquinoline derivatives were shown to inhibit human topoisomerase I, with molecular dynamics simulations confirming significant binding energies. nih.govwiley.com

The development of novel quinoline-based compounds as topoisomerase inhibitors is an active area of research. For instance, uracil/thiouracil-based quinoline hybrids have been designed and synthesized as dual inhibitors of topoisomerase I and II. nih.gov One of the most active compounds in this series demonstrated 84.4% inhibition of topoisomerase I at a concentration of 100 µM. nih.gov

These findings underscore the potential of functionalized quinoline scaffolds, including those derived from this compound, as a promising class of topoisomerase I inhibitors for cancer therapy.

Research into Antimicrobial and Antifungal Properties of Derivatives

In addition to their anticancer potential, derivatives of this compound and related compounds have been investigated for their antimicrobial and antifungal activities. The quinoline scaffold is a known pharmacophore in various anti-infective agents.

Studies have shown that certain halogenated 8-quinolinols exhibit significant antifungal activity. For example, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most fungitoxic among a series of tested compounds against fungi such as Aspergillus niger and Trichoderma viride. nih.gov The antifungal activity of these compounds is influenced by the position and nature of the halogen substituent.

The antimicrobial properties of quinoline derivatives have also been explored. For instance, preliminary testing of 8-bromo-4-chloro-5-(trifluoromethoxy)quinoline (B13422640) against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting its potential for antibiotic development. vulcanchem.com Furthermore, a series of highly soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Research has also been conducted on the antifungal properties of 8-quinolinamines against various opportunistic yeasts and fungi, including Candida albicans and Aspergillus fumigatus, with some compounds showing promising IC50 values. acs.org These studies indicate that the functionalization of the quinoline ring system, including the introduction of bromo and nitro groups, can lead to the development of novel and effective antimicrobial and antifungal agents.

Mechanistic Insights and Computational Chemistry Studies

Theoretical Investigations of Reaction Mechanisms and Pathways

5-Bromo-8-nitroquinoline is a versatile intermediate, primarily utilized in transition-metal-catalyzed cross-coupling reactions. Theoretical studies and experimental findings have elucidated the pathways through which it forms more complex derivatives. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-Br bond, making it a key subject of mechanistic investigations.

The compound serves as a crucial starting material for synthesizing substituted quinolines via Suzuki and Buchwald-Hartwig coupling reactions. nih.govescholarship.org In these reactions, the bromine at the C5 position is substituted with various aryl or amine groups. Mechanistic studies focus on the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, with computational models helping to predict reaction feasibility and optimize conditions.

Furthermore, the nitro group at the C8 position activates the bromo group for nucleophilic aromatic substitution (SNAr) reactions. nih.govwiley.com The strong electron-withdrawing effect of the nitro group reduces the electron density of the quinoline (B57606) ring, facilitating attack by nucleophiles. wiley.com This is a common strategy for introducing amine-containing functionalities, such as piperazinyl and morpholinyl groups, to the quinoline core. nih.govwiley.com Theoretical models can map the potential energy surface of the SNAr pathway, identifying the Meisenheimer complex as a key intermediate and calculating the activation barriers for its formation and subsequent collapse to products. Another relevant mechanism is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been studied in electron-deficient nitroquinolines. nih.gov

| Reaction Type | Description | Significance for this compound |

|---|---|---|

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Used to attach aryl or cyclic substituents at the C5 position by replacing the bromine atom. nih.govescholarship.org |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. | Enables the introduction of amine substituents at the C5 position. nih.govescholarship.org |

| Nucleophilic Aromatic Substitution (SNAr) | A substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. | The nitro group activates the C5-Br bond, facilitating the introduction of nucleophiles like amines. nih.govwiley.com |

Molecular Modeling for Ligand-Target Interactions in Drug Design

Molecular modeling techniques are essential for understanding how ligands interact with biological targets, thereby guiding the design of new therapeutic agents. iit.it While direct modeling studies on this compound as a final drug are limited, its role as a scaffold in inhibitor design is well-documented.

A notable example is its use in the development of inhibitors for Glyoxalase 1 (GLO1), a metalloenzyme that is a target in cancer therapy. nih.govescholarship.org In these studies, this compound was used as a key intermediate to synthesize a library of compounds designed to bind to the GLO1 active site. nih.govescholarship.org The process began with a known GLO1 inhibitor, from which a computational model of the ligand-target interaction was generated. Molecular docking simulations were then used to predict the binding modes and affinities of new, synthetically accessible derivatives. The this compound core was systematically modified, for instance, by using Suzuki coupling to add various aryl groups at the C5 position, to explore interactions with a hydrophobic pocket in the enzyme's active site. nih.gov This integrated approach of computational modeling and synthetic chemistry allows for the rational design of potent and selective inhibitors. iit.it

| Biological Target | Modeling Technique | Application for Quinoline Derivatives |

|---|---|---|

| Glyoxalase 1 (GLO1) | Molecular Docking, Pharmacophore Modeling | Guiding the synthesis of inhibitors from a this compound intermediate to interact with the active site zinc ion and hydrophobic pockets. nih.govescholarship.org |

| Kinesin Spindle Protein (Eg5) | Molecular Docking, MM/GBSA | Evaluating the binding interactions of 4-aminoquinoline (B48711) hybrids as potential anticancer agents. nih.gov |

| AXL, C-RAF, LSD1 | Induced Fit Docking (IFD), Molecular Dynamics | Assessing the binding stability and interaction patterns of 4-piperazinylquinolines as antiproliferative agents. unipa.it |

| ACP Reductase | Molecular Docking | Investigating the inhibitory potential of related compounds like 8-hydroxy-5-nitroquinoline. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Pharmacophore modeling and QSAR are computational strategies used to identify the essential structural features responsible for a compound's biological activity and to predict the activity of novel molecules.

The development of GLO1 inhibitors provides a clear example of pharmacophore-based design utilizing this compound as a synthetic precursor. nih.govescholarship.org A pharmacophore model was constructed based on the crystal structure of a known inhibitor bound to the GLO1 active site. nih.gov This model identified key features required for binding, including a metal-coordinating group to interact with the catalytic Zn2+ ion and specific hydrophobic and aromatic features to occupy adjacent pockets. nih.govescholarship.org The synthetic strategy, starting from this compound, was then guided by this model. Derivatives were created to match the pharmacophoric points, systematically building a molecule with the desired inhibitory properties. This approach ensures that synthetic efforts are focused on compounds with a higher probability of being active.

In related nitroquinoline systems, such as 8-nitroquinolin-2(1H)-one derivatives with antikinetoplastid activity, pharmacophore studies have highlighted the importance of features like an intramolecular hydrogen bond between the lactam and the nitro group, which influences the molecule's redox potential and, consequently, its biological activity. nih.gov

| Pharmacophore Feature | Target | Role in Inhibition | Relevance to this compound Derivatives |

|---|---|---|---|

| Metal-Binding Group | GLO1 | Coordinates with the active site Zn2+ ion. nih.govescholarship.org | The 8-amino group (derived from the 8-nitro group) serves as a key anchor. |

| Hydrophobic/Aromatic Group | GLO1 | Interacts with a hydrophobic pocket in the enzyme. nih.gov | Aryl groups are introduced at the C5 position via Suzuki coupling. nih.gov |

| Hydrogen Bond Donor/Acceptor | Various | Forms specific hydrogen bonds with active site residues. | The quinoline nitrogen and the nitro group oxygens can act as H-bond acceptors. |

Applications of Density Functional Theory (DFT) in Reactivity and Stability Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. wiley.com For this compound, DFT calculations provide deep insights into how its substituent groups govern its chemical properties.

DFT studies on related brominated and nitrated quinolines have established several key principles. The presence of a bromine atom and a nitro group significantly impacts the molecule's reactivity. scirp.org DFT can be used to calculate global reactivity descriptors such as the HOMO-LUMO energy gap, which indicates chemical reactivity, and local reactivity descriptors like Fukui functions and Molecular Electrostatic Potential (MEP) maps. researchgate.netscirp.org

Reactivity and Stability : The electron-withdrawing bromine and nitro groups lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule more susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.org

Acidity and Reaction Sites : Studies on brominated quinolin-4-one derivatives show that the bromine substituent increases the acidity of nearby protons compared to methoxy (B1213986) substituents. scirp.org MEP maps visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. For this compound, the region around the nitro group is highly electrophilic.

Charge Distribution : Natural Bond Orbital (NBO) analysis reveals charge distribution and delocalization within the molecule. researchgate.net This analysis can quantify the stability gained from hyperconjugative interactions and explain the electronic effects of the substituents. researchgate.net

| DFT-Calculated Parameter | Interpretation | Application to Substituted Quinolines |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Used to compare the reactivity of different quinoline derivatives. researchgate.netscirp.org |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density to identify sites for electrophilic and nucleophilic attack. | Predicts reactive sites, showing electron-poor regions near the nitro group. researchgate.net |

| Fukui Functions | A local reactivity descriptor that identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. | Pinpoints specific atoms (e.g., C2 and C3) as potential electrophilic sites. scirp.org |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyperconjugative interactions. | Quantifies the stability of the molecule and the electronic influence of substituents. researchgate.net |

Molecular Dynamics Simulations for Understanding Biological Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its biological target over time, offering insights that are complementary to static docking models. By simulating the movements of atoms under physiological conditions, MD can assess the stability of a ligand-protein complex and characterize the nature of the binding interactions. unipa.it

For quinoline-based inhibitors, MD simulations are a critical step in the validation of potential drug candidates. Following initial docking studies, MD simulations are run to confirm that the ligand remains stably bound in the active site. nih.govunipa.it Key analyses from these simulations include:

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein. unipa.it Low fluctuation in the active site residues indicates that the ligand has stabilized that region of the protein. unipa.it

Interaction Analysis: Throughout the simulation, the types and duration of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein are monitored. This provides a dynamic picture of the key interactions that contribute to binding affinity. unipa.it

In studies of highly brominated quinolines with anticancer activity, MD simulations have been used to evaluate the stability of the compounds when bound to targets like DNA topoisomerase I, providing a rationale for their biological effects. nih.govresearchgate.net

| MD Simulation Analysis | Purpose | Finding in Quinoline Inhibitor Studies |

|---|---|---|

| Complex Stability (RMSD) | To determine if the ligand-protein complex remains stable over time. | Complexes of quinoline inhibitors with targets like AXL and C-RAF demonstrate stable RMSD values, indicating stable binding. unipa.it |

| Protein Flexibility (RMSF) | To measure the fluctuation of individual residues in the protein upon ligand binding. | Binding pocket residues show low RMSF values, indicating they are stabilized by the ligand. unipa.it |

| Ligand-Protein Interactions | To analyze the dynamic network of hydrogen bonds, hydrophobic contacts, and water bridges. | Confirms that key interactions predicted by docking are maintained throughout the simulation, contributing to binding affinity. unipa.it |

Advanced Analytical Techniques in the Characterization of 5 Bromo 8 Nitroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 5-Bromo-8-nitroquinoline. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to provide detailed information about the carbon-hydrogen framework.

1D NMR (¹H and ¹³C): Proton (¹H) NMR of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For instance, in a ¹H NMR spectrum of 5-bromo-8-nitroisoquinoline (B189721) recorded in DMSO-d₆, characteristic signals appear for the protons on the quinoline (B57606) ring. orgsyn.org Similarly, Carbon-13 (¹³C) NMR reveals the number of non-equivalent carbons and their electronic environments. orgsyn.org The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the substitution pattern on the quinoline ring, allowing for unambiguous assignment of the structure. acgpubs.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular structure. COSY spectra establish proton-proton couplings, helping to identify adjacent protons within the quinoline ring system. uncw.edu HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the entire molecule, including the positions of the bromo and nitro substituents. uncw.edu These 2D experiments provide a definitive map of the molecular structure of this compound derivatives. wiley.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for 5-Bromo-8-nitroisoquinoline

| Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR (500 MHz) | DMSO-d₆ | 8.12 (dd, 1H), 8.33 (d, 1H), 8.35 (AB, 1H), 8.84 (d, 1H), 9.78 (s, 1H) | orgsyn.org |

| ¹³C NMR | DMSO-d₆ | 118.9, 120.0, 125.8, 127.8, 133.4, 134.5, 145.3, 145.7, 148.1 | orgsyn.org |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula of this compound derivatives.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that allows for the analysis of intact molecules, typically observing the protonated molecule [M+H]⁺. rsc.org This provides an accurate molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound (C₉H₅BrN₂O₂), the calculated exact mass is 251.95344 Da. nih.gov HRMS can confirm this mass with a high degree of precision, distinguishing it from other compounds with the same nominal mass. rsc.orgnih.gov

Fragmentation Analysis: In addition to molecular weight determination, mass spectrometry can provide structural information through the analysis of fragmentation patterns. While soft ionization techniques like ESI often yield minimal fragmentation, other methods can be used to induce fragmentation, and the resulting fragments can help to piece together the structure of the parent molecule. For instance, in the GC-MS analysis of this compound, characteristic peaks are observed at m/z 127, 194, and 196. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for a 5-Nitro-8-(thiophen-3-yl)quinoline

| Technique | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z | Reference |

|---|---|---|---|---|

| HRMS | ESI⁺ | 257.0379 | 257.0376 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the characteristic vibrations of the nitro group and the aromatic quinoline ring are readily identifiable.

The IR spectrum of 5-bromo-8-nitroisoquinoline shows characteristic absorption bands. orgsyn.org The presence of the nitro group (NO₂) typically gives rise to two strong stretching vibrations, an asymmetric stretch usually in the range of 1560-1500 cm⁻¹ and a symmetric stretch between 1385-1345 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring appear in the 1620-1450 cm⁻¹ region. orgsyn.orglibretexts.org The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum.

Table 3: Key IR Absorption Bands for 5-Bromo-8-nitroisoquinoline

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | 3053 | orgsyn.org |

| C=C, C=N (Aromatic Ring) | Stretch | 1620-1450 | 1619, 1580, 1485 | orgsyn.org |

| Nitro (NO₂) | Asymmetric Stretch | 1560-1500 | - | |

| Nitro (NO₂) | Symmetric Stretch | 1385-1345 | 1374 | orgsyn.org |

| C-O/C-N | Stretch | 1300-1200 | 1265, 1201 | orgsyn.org |

Chromatographic Methods for Purification and Purity Assessment (e.g., Column Chromatography, TLC)

Chromatographic techniques are indispensable for the purification of synthesized this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. orgsyn.orggoogle.com The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase). For 5-bromo-8-nitroisoquinoline, a typical Rf value is 0.57 when using a 9:1 mixture of dichloromethane (B109758) and ethyl acetate (B1210297) as the eluent on a silica (B1680970) gel plate. orgsyn.org

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. orgsyn.orgacgpubs.orggoogle.com By carefully selecting the stationary phase (typically silica gel) and the eluent system, the desired compound can be separated from unreacted starting materials, byproducts, and other impurities. orgsyn.orgrsc.org For example, 5-bromo-8-nitroisoquinoline can be purified to greater than 99% purity using column chromatography on silica gel with a gradient elution of dichloromethane and diethyl ether. orgsyn.org

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized this compound. The experimentally determined percentages of each element are compared with the calculated values based on the expected molecular formula (C₉H₅BrN₂O₂). A close agreement between the found and calculated values provides strong evidence for the identity and purity of the compound. acgpubs.orgrsc.org

Table 4: Elemental Analysis Data for 5-Bromo-8-nitroisoquinoline (C₉H₅BrN₂O₂) and a related derivative

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-8-nitroisoquinoline | C | 42.72 | 43.03 | orgsyn.org |

| H | 1.99 | 1.82 | orgsyn.org | |

| N | 11.07 | 10.94 | orgsyn.org | |

| Br | 31.58 | 31.19 | orgsyn.org | |

| 5-Nitro-8-(thiophen-3-yl)quinoline | C | 60.93 | 60.66 | rsc.org |

| H | 3.15 | 2.94 | rsc.org | |

| N | 10.93 | 10.84 | rsc.org |

Future Perspectives and Emerging Research Avenues

Development of Greener and Sustainable Synthetic Routes for 5-Bromo-8-nitroquinoline

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. nih.gov Recognizing the environmental and economic drawbacks of these approaches, the focus has shifted towards the development of greener and more sustainable synthetic strategies. nih.gov This paradigm shift is driven by the principles of green chemistry, which prioritize the use of renewable resources, the minimization of waste, and the design of energy-efficient processes. researchgate.netacs.org

Key advancements in this area include the adoption of one-pot synthesis techniques, which streamline multi-step reactions into a single, efficient process, thereby reducing solvent consumption and purification efforts. researchgate.netbohrium.com Microwave-assisted synthesis has also emerged as a powerful tool, offering accelerated reaction times and improved yields compared to conventional heating methods. tandfonline.com Furthermore, researchers are exploring the use of environmentally friendly solvents, such as water and ethanol, and heterogeneous catalysts that can be easily recovered and reused. bohrium.comijpsjournal.com The development of catalyst-free reaction conditions represents another significant stride towards sustainable quinoline synthesis. researchgate.net

| Green Chemistry Approach | Advantages | Representative Catalyst/Solvent |

| One-Pot Synthesis | Reduced waste, solvent consumption, and energy input. researchgate.netbohrium.com | p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix researchgate.netarene (CX4SO3H), cerium nitrate (B79036). bohrium.com |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. tandfonline.com | Catalyst-free in ethanol. tandfonline.com |

| Green Solvents | Environmentally benign, reduced toxicity. bohrium.comijpsjournal.com | Water, Ethanol. bohrium.comtandfonline.com |

| Reusable Catalysts | Reduced catalyst waste, cost-effective. | Magnetic nano-particles silica (B1680970) sulfuric acid. tandfonline.com |

These green methodologies are not only mitigating the environmental impact of chemical synthesis but are also enabling the efficient and cost-effective production of this compound and its derivatives, thereby facilitating their broader application in research and development.

Exploration of Novel Functionalization Strategies and Diversification of the Quinoline Scaffold

The biological activity and material properties of quinoline derivatives are intricately linked to the nature and position of substituents on the quinoline ring. frontiersin.org Consequently, the exploration of novel functionalization strategies to diversify the quinoline scaffold is a vibrant area of research. researchgate.net Traditional methods for introducing functional groups often lack regioselectivity and require multi-step procedures. acs.org Modern synthetic chemistry, however, offers a sophisticated toolbox for the precise and efficient modification of the quinoline core.

A particularly powerful strategy that has gained prominence is C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. nih.gov This atom-economical approach enables the introduction of a wide array of functional groups at specific positions on the quinoline ring, opening up new avenues for creating structurally diverse libraries of compounds. nih.gov The hybridization of the quinoline scaffold with other heterocyclic motifs, such as pyrazole, indole, and thiadiazole, has also proven to be a fruitful strategy for enhancing biological activity. researchgate.netbohrium.com

These advanced functionalization techniques are instrumental in generating novel derivatives of this compound with tailored electronic, steric, and lipophilic properties. This, in turn, facilitates the optimization of their performance in various applications, from targeted drug therapy to the design of advanced materials.

Expansion into New Therapeutic Areas Beyond Current Applications

Quinoline derivatives have a long and successful history in medicine, with well-established applications as anticancer and antimicrobial agents. researchgate.netorientjchem.org However, the therapeutic potential of this versatile scaffold extends far beyond these traditional domains. researchgate.net Ongoing research is continuously uncovering new pharmacological activities, suggesting that quinoline-based compounds could play a significant role in treating a wide range of diseases. orientjchem.org

The unique structural features of the quinoline nucleus allow for the design of molecules that can interact with a diverse array of biological targets. orientjchem.org This has led to the investigation of quinoline derivatives as potential treatments for inflammatory disorders, viral infections, and neurodegenerative diseases. ijpsjournal.comnih.gov For instance, certain quinoline derivatives have demonstrated potent anti-inflammatory effects, while others have shown promising activity against various viruses. ijpsjournal.com The ability to modulate the properties of the quinoline core through chemical modification provides a powerful platform for developing targeted therapies with improved efficacy and reduced side effects. researchgate.netbohrium.com

| Therapeutic Area | Example of Investigated Activity |

| Anti-inflammatory | Inhibition of inflammatory mediators. ijpsjournal.com |

| Antiviral | Inhibition of viral replication. ijpsjournal.comnih.gov |

| Antimalarial | Historical and ongoing use against malaria parasites. researchgate.net |

| Antifungal | Activity against various fungal strains. mdpi.com |

| Antitubercular | Potent activity against Mycobacterium tuberculosis. nih.gov |

The exploration of these new therapeutic avenues for this compound and its derivatives holds the promise of delivering novel treatment options for a host of unmet medical needs.

Advanced Material Science Applications Utilizing Quinoline Derivatives

While the pharmacological applications of quinoline derivatives are extensively studied, their potential in material science is an emerging field with significant promise. The unique photophysical and electronic properties of the quinoline scaffold make it an attractive building block for the design of advanced materials with tailored functionalities. mdpi.com

The aromatic and electron-rich nature of the quinoline ring system can be harnessed to create materials with interesting optical and electronic characteristics. For example, quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. mdpi.com The ability to fine-tune the properties of these materials by modifying the substituents on the quinoline ring allows for the rational design of materials with specific performance characteristics. researchgate.netbohrium.com The development of novel quinoline-based polymers and coordination complexes is also an active area of research, with potential applications in catalysis and smart materials.

As our understanding of the structure-property relationships in quinoline derivatives deepens, so too will the scope of their applications in material science. The exploration of this compound and its derivatives in this context could lead to the development of innovative technologies with a wide range of practical uses.

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Derivatives

The traditional process of drug discovery and development is often a lengthy, expensive, and high-risk endeavor. nih.govjddtonline.info However, the advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by enabling a more rational and efficient approach to the design and discovery of new therapeutic agents. nih.govjddtonline.info These powerful computational tools are being increasingly applied to the study of quinoline derivatives, accelerating the identification of promising drug candidates.

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify hidden patterns and predict the properties of novel compounds. mdpi.com This includes predicting a molecule's efficacy, toxicity, and pharmacokinetic profile before it is even synthesized, thereby reducing the time and cost associated with experimental screening. nih.govnih.gov For instance, quantitative structure-activity relationship (QSAR) models, often powered by machine learning, can correlate the structural features of quinoline derivatives with their biological activity, providing valuable insights for the design of more potent and selective compounds. mdpi.comresearchgate.net

Furthermore, AI can be used to generate novel molecular structures with desired properties, effectively exploring a vast chemical space to identify promising new drug candidates. mdpi.com The integration of AI and ML into the drug discovery pipeline for this compound and its derivatives is poised to significantly accelerate the pace of innovation, leading to the faster development of new and improved medicines. nih.gov

| AI/ML Application | Description | Impact on Quinoline Derivative Discovery |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. mdpi.comresearchgate.net | Guides the design of more potent and selective compounds. |

| Virtual Screening | Computationally screens large libraries of compounds for potential activity. | Rapidly identifies promising lead compounds for further investigation. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of molecules. jddtonline.info | Reduces late-stage failures by identifying compounds with poor pharmacokinetic profiles early on. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. mdpi.com | Explores new chemical space to identify innovative drug candidates. |

常见问题

Q. Advanced

- Catalyst Screening : Test Pd-based catalysts (e.g., XPhos vs. SPhos) to enhance selectivity .

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to stabilize intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 140°C vs. traditional reflux) .

Q. Advanced

- Control Experiments : Replicate reactions under identical conditions to isolate variables (e.g., moisture sensitivity) .

- Statistical Analysis : Apply ANOVA to evaluate significance of observed discrepancies in reaction outcomes.

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reactivity .

Case Study : Inconsistent nitration yields may arise from competing ring-directed electrophilic substitution pathways .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., NO₂).

- Waste Disposal : Segregate halogenated waste for incineration .

What computational methods can predict the electronic properties of this compound for drug design?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize synthetic analogs for bioactivity testing .

Tip : Cross-validate computational results with experimental UV-Vis and cyclic voltammetry data .

How to assess the purity of this compound post-synthesis?

Q. Basic

- Melting Point Analysis : Compare observed values with literature data (if available).

- HPLC : Use a C18 column with MeOH/H₂O mobile phase (retention time ~8–10 minutes) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

What strategies resolve solubility challenges of this compound in aqueous systems?

Q. Advanced

- Co-Solvent Systems : Test DMSO/H₂O or PEG-400/EtOH mixtures.

- Derivatization : Introduce sulfonate groups via electrophilic substitution to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for drug delivery studies .

How to design experiments to study the structure-activity relationships (SAR) of this compound analogs?

Q. Advanced

- Systematic Substitution : Synthesize derivatives with varied substituents (e.g., 7-fluoro, 2-phenyl) and compare bioactivity .

- Bioassay Pipeline : Test antimicrobial activity via MIC assays or kinase inhibition via ELISA.

- Data Correlation : Use multivariate regression to link electronic parameters (Hammett σ) with IC₅₀ values .

What are the key literature sources for obtaining physicochemical data on this compound?

Q. Basic

- NIST Chemistry WebBook : Thermodynamic and spectral data .

- Reaxys/Scifinder : Search by CAS (176967-80-9) for synthetic protocols .

- Primary Literature : Prioritize journals like J. Org. Chem. for reaction optimization studies .

Advanced : Use patent databases (e.g., USPTO) to track biomedical applications and avoid IP conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |